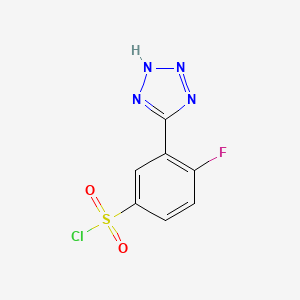

4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride” is a chemical compound with the CAS Number 926222-53-9 . It has a molecular weight of 262.65 and a molecular formula of C7H4ClFN4O2S .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H4ClFN4O2S . This indicates that the molecule is composed of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully known. The molecular weight is 262.65 . The boiling point, melting point, density, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-Fluoro-3-(1H-tetrazol-5-yl)benzenesulfonyl chloride has been involved in various synthetic pathways, leading to the production of complex molecules with significant properties. For instance, it was utilized in the synthesis of 3-fluorine-4-(1H-tetrazole-5-yl) phenol, characterized by NMR and noted for its unique properties, contributing to diverse chemical applications (Wen Yong-hong, 2012). Additionally, the compound played a role in creating novel benzisoxazole derivatives as antiproliferative agents, indicating the structural importance of the aromatic and heterocyclic moiety in medicinal chemistry (S. Benaka Prasad et al., 2009).

Coordination Networks and NLO Properties

The compound's derivatives have been pivotal in forming coordination networks, demonstrating the influence of substituents on the structures and nonlinear optical (NLO) properties of these networks. For example, a study involving tetrazolate-yl acylamide tectons bearing different-sized substituents, including a variant similar to this compound, led to the formation of crystalline coordination networks with significant SHG efficiencies, revealing the interplay between substituents, structural topologies, and optical properties (Jian-Zhen Liao et al., 2013).

Radioligands and Imaging Applications

In the field of molecular imaging, derivatives of this compound have been explored for their potential as radioligands. One study detailed the synthesis of mGluR5 PET radioligands, demonstrating the compound's utility in developing tools for non-invasive brain imaging, thereby contributing to neuroscience and pharmacology (S. Telu et al., 2011).

Crystal Structures and Docking Studies

The compound and its derivatives have been subject to crystallographic studies and docking simulations to understand their interaction within biological systems. For instance, the crystal structure of related tetrazole derivatives was determined, and molecular docking studies were conducted to comprehend the orientation and interaction of molecules within the active site of cyclooxygenase-2 enzyme, indicating the compound's relevance in drug design and medicinal chemistry (B. J. Al-Hourani et al., 2015).

Safety and Hazards

The safety and hazards of “4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride” are not fully known. According to one source, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Wirkmechanismus

Target of Action

Similar compounds have shown potent antibacterial activity againstEnterobacter aerogenes and Bacillus subtilis . These bacteria could be potential targets for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that inhibit bacterial growth .

Biochemical Pathways

It’s likely that the compound interferes with essential bacterial processes, leading to downstream effects that inhibit bacterial growth .

Pharmacokinetics

The minimum inhibitory concentration (mic) values of similar compounds range from114–160 µg/mL against Enterobacter aerogenes and 75–180 µg/mL against Bacillus subtilis , indicating their bioavailability.

Result of Action

Similar compounds have shown potent antibacterial activity, suggesting that this compound may also exhibit antibacterial effects .

Action Environment

Similar compounds have shown thermal stabilities with decomposition temperatures ranging from171 to 270 °C , suggesting that this compound may also exhibit stability under various environmental conditions.

Eigenschaften

IUPAC Name |

4-fluoro-3-(2H-tetrazol-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN4O2S/c8-16(14,15)4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZOUUXCUIAFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C2=NNN=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

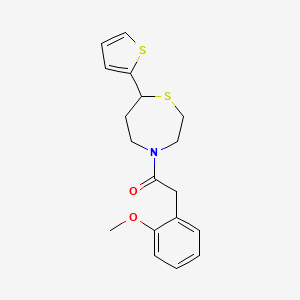

![methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2442124.png)

![(2,5-Dimethylfuran-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2442126.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide](/img/structure/B2442129.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2442130.png)

![N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide](/img/structure/B2442135.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442137.png)

![N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2442139.png)